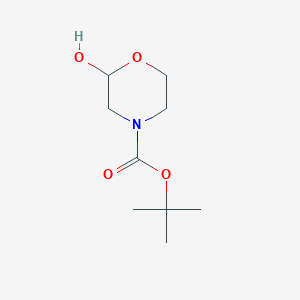

Tert-butyl 2-hydroxymorpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-hydroxymorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl ester group at the 4-position and a hydroxyl group at the 2-position of the morpholine ring. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and hydrolytic stability (due to the tert-butyl ester). It is commonly used as an intermediate in pharmaceutical synthesis, leveraging the tert-butyl group as a protecting moiety for carboxylic acids .

Preparation Methods

Detailed Preparation Routes

Reduction of 2-oxo-morpholine-4-carboxylate Precursors

One common approach is the reduction of a 2-oxo (ketone) intermediate to the corresponding 2-hydroxy compound:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | tert-butyl 2-oxo-morpholine-4-carboxylate dissolved in diethyl ether, cooled to -78 °C | Preparation of the ketone intermediate | - |

| 2 | Addition of diisobutylaluminium hydride (DIBAL-H) 1.5 M in toluene dropwise at -78 °C, stirring for 90 min, then warming to ambient temperature overnight | Selective reduction of ketone to alcohol | 80% |

| 3 | Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing with Rochelle's salt and sodium bicarbonate, drying over sodium sulfate | Work-up and purification | - |

This method provides a high yield (approximately 80%) of tert-butyl 2-hydroxymorpholine-4-carboxylate with good stereochemical control due to low temperature conditions during reduction.

Alternative Synthetic Routes

While direct literature on this compound is limited, related morpholine derivatives such as tert-butyl 3-hydroxymorpholine-4-carboxylate have been synthesized via similar reduction strategies from their corresponding oxo precursors. These methods involve:

- Use of strong bases (e.g., potassium tert-butoxide) for enolate formation.

- Subsequent reaction with electrophiles or nucleophiles to introduce substituents.

- Palladium-catalyzed coupling reactions for further functionalization (though more common in complex derivatives).

However, these methods are more complex and less direct than the DIBAL-H reduction route for the 2-hydroxy derivative.

Reaction Conditions and Operational Notes

- Temperature Control: The reduction step requires strict temperature control at -78 °C to prevent over-reduction or side reactions.

- Inert Atmosphere: Nitrogen or argon atmosphere is used to avoid moisture and oxygen interference.

- Quenching: Careful quenching with saturated ammonium chloride solution is necessary to deactivate excess reducing agent safely.

- Purification: Multiple washing steps with Rochelle's salt (potassium sodium tartrate) and sodium bicarbonate help remove aluminum salts and impurities.

- Drying: Use of anhydrous sodium sulfate ensures removal of residual water before concentration.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 2-oxo-morpholine-4-carboxylate |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H), 1.5 M in toluene |

| Solvent | Diethyl ether |

| Temperature | -78 °C to ambient temperature |

| Reaction Time | 90 min at -78 °C, then overnight at ambient |

| Work-up | Quench with saturated NH4Cl, extraction with EtOAc, wash with Rochelle's salt and NaHCO3 |

| Yield | ~80% |

| Purification | Drying over Na2SO4, concentration to oil |

Research Findings and Considerations

- The use of DIBAL-H is preferred for selective reduction of ketones to alcohols without affecting other functional groups such as carbamates.

- Low temperature is critical to avoid side reactions and maintain stereochemical purity.

- The tert-butyl carbamate group (Boc) provides stability during the reaction and can be removed later if needed.

- The method is scalable and reproducible, suitable for laboratory and industrial synthesis.

Chemical Reactions Analysis

Reduction Reactions

The hydroxyl group in tert-butyl 2-hydroxymorpholine-4-carboxylate can undergo further reduction under specific conditions. For example, diisobutylaluminum hydride (DIBAL-H) effectively reduces ketone precursors to yield the hydroxyl derivative.

Example Reaction:

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| tert-Butyl 3-oxomorpholine-4-carboxylate | DIBAL-H in Et₂O/toluene (-78°C to 20°C) | tert-Butyl 3-hydroxymorpholine-4-carboxylate | 80% |

This reduction proceeds via selective hydride transfer to the carbonyl group, preserving the ester functionality .

Grignard Additions

The compound reacts with Grignard reagents to form alkylated derivatives. For instance, isopropylmagnesium bromide adds to the carbonyl group of related morpholine carboxylates, followed by borohydride reduction to stabilize the product.

Typical Conditions:

-

Reagent: Isopropylmagnesium bromide (i-PrMgBr) in THF at -40°C.

-

Workup: Quenching with methanol/NaBH₄, followed by extraction and purification.

Oxidation Reactions

While direct oxidation of the hydroxyl group in this compound is less common, related studies suggest potential pathways:

-

Chromium-based oxidants (e.g., CrO₃) or PCC could oxidize the hydroxyl to a ketone, regenerating tert-butyl 3-oxomorpholine-4-carboxylate .

-

Swern oxidation (oxalyl chloride/DMSO) may also achieve this transformation without over-oxidizing the ester group.

Esterification and Protection

The hydroxyl group can be protected to prevent unwanted side reactions during synthesis:

-

Silylation: Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.

-

Acetylation: Acetic anhydride/pyridine forms the acetate ester, which is hydrolyzed under mild basic conditions.

Example:

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Protection of hydroxyl | TBDMSCl, imidazole, DMF, 25°C | Silyl ether derivative |

Nucleophilic Substitution

Activation of the hydroxyl group (e.g., via tosylation) enables substitution reactions:

-

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) forms a tosylate, which undergoes nucleophilic displacement with amines or thiols.

Conditions:

-

Tosylation: TsCl, pyridine, 0°C → 25°C.

-

Substitution: NaN₃ or KSCN in DMF at 60°C yields azido or thiocyanate derivatives.

Ring-Opening Reactions

Under acidic or basic conditions, the morpholine ring may undergo cleavage:

-

Acidic Hydrolysis: Concentrated HCl reflux opens the ring to form amino alcohols.

-

Base-Mediated: NaOH/EtOH cleaves the ester, yielding morpholine carboxylic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible with halogenated analogs. For example, bromination at the 2-position enables aryl cross-coupling.

Example Protocol:

-

Bromination: NBS (N-bromosuccinimide) in CCl₄.

-

Coupling: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, 80°C.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-hydroxymorpholine-4-carboxylate has been utilized in the development of various pharmaceuticals due to its ability to act as a building block in drug synthesis. Its structural features allow for modifications that can enhance biological activity.

Case Study: PROTAC Development

- The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation. The incorporation of this compound into PROTACs has shown to influence the three-dimensional orientation of the degrader, impacting ternary complex formation and optimizing drug-like properties .

Synthetic Organic Chemistry

The compound is also employed in synthetic pathways for the preparation of complex molecules. Its stability and reactivity make it an attractive option for various chemical transformations.

Example: Tert-butylation Reactions

- Tert-butyl esters are commonly used as protecting groups for carboxylic acids and alcohols due to their stability against nucleophiles. The tert-butylation reaction can be catalyzed by various reagents, allowing for efficient synthesis of tert-butyl esters from carboxylic acids .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block in drug synthesis, particularly in PROTAC development | Enhances biological activity |

| Synthetic Organic Chemistry | Used in tert-butylation reactions for carboxylic acids and alcohols | Provides stability and ease of handling |

| Material Science | Potential use in developing polymeric materials with specific properties | Tailorable physical properties |

Case Study 1: Targeted Protein Degradation

In a recent study, researchers incorporated this compound into a PROTAC molecule targeting a specific protein implicated in cancer. The study demonstrated that the linker significantly improved the degradation efficiency of the target protein compared to traditional linkers .

Case Study 2: Synthesis of Tert-butyl Esters

A series of experiments were conducted to evaluate the efficiency of tert-butylation reactions using this compound as a precursor. The results indicated high yields (up to 89%) when using Tf2NH as a catalyst, showcasing its utility in synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxymorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological response.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl 2-hydroxymorpholine-4-carboxylate | Not Provided | Likely C₁₀H₁₉NO₄ | ~217.27 (estimated) | Morpholine, tert-butyl ester, hydroxyl |

| tert-Butyl (3s,4r)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1186654-76-1 | C₁₇H₂₅NO₄ | 307.4 | Pyrrolidine, hydroxymethyl, tert-butyl |

| tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate | 2098271-75-9 | C₁₂H₂₁NO₄ | 243.30 | Morpholine, formyl, dimethyl, tert-butyl |

| tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | 1416444-68-2 | C₁₂H₂₃NO₄ | 245.32 | Morpholine, hydroxymethyl, dimethyl |

| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | 140645-53-0 | C₁₀H₂₀N₂O₃ | 216.28 | Morpholine, aminomethyl, tert-butyl |

Key Observations :

- Steric Effects : Dimethyl groups (e.g., in CAS 2098271-75-9) increase steric hindrance, possibly reducing reactivity toward nucleophiles.

- Reactivity: The aminomethyl group (CAS 140645-53-0) introduces a primary amine, making the compound more reactive in condensation or acylation reactions compared to hydroxylated analogues .

Stability and Reactivity

Research Findings :

- The tert-butyl ester group in all compounds is stable under neutral conditions but hydrolyzes in strong acidic/basic environments, releasing tert-butanol and the corresponding carboxylic acid .

- Morpholine derivatives with hydroxyl or amine groups require inert storage conditions to prevent undesired reactions (e.g., oxidation of -OH to carbonyl) .

Hydrogen Bonding and Crystallography

- Hydroxyl-Containing Compounds : The 2-hydroxyl group in the target compound facilitates hydrogen bonding, influencing crystal packing and solubility. This property is critical in crystallography studies, where SHELX software is often employed for structure refinement .

Biological Activity

Tert-butyl 2-hydroxymorpholine-4-carboxylate (TBHM) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to provide a comprehensive overview of the biological activity of TBHM, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

TBHM is characterized by its morpholine ring structure, which is modified with a tert-butyl group and a hydroxymethyl group. The molecular formula for TBHM is C10H19NO4, and its molecular weight is approximately 217.26 g/mol. The presence of the tert-butyl group contributes to the compound's unique reactivity and solubility properties, which are significant for its biological activity.

Research indicates that TBHM may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : TBHM has been shown to inhibit key enzymes implicated in the pathogenesis of AD, such as acetylcholinesterase (AChE) and β-secretase. In vitro studies demonstrate that TBHM exhibits an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong potential for reducing amyloid-beta (Aβ) peptide aggregation, a hallmark of AD pathology .

- Anti-inflammatory Effects : TBHM appears to modulate inflammatory responses in neuronal cells. It has been observed to reduce levels of tumor necrosis factor-alpha (TNF-α) in astrocytes treated with Aβ1-42, suggesting a protective effect against neuroinflammation . This reduction in inflammatory cytokines may contribute to neuroprotection in models of AD.

- Oxidative Stress Reduction : Although TBHM showed moderate antioxidant activity, it significantly reduced free radical levels in astrocytic cultures exposed to Aβ1-42 . This suggests that TBHM may help mitigate oxidative damage associated with neurodegenerative conditions.

In Vitro Studies

A series of experiments were conducted to evaluate the protective effects of TBHM on astrocytes under stress conditions induced by Aβ peptides:

- Cell Viability Assays : Treatment with TBHM resulted in approximately 20% reduction in astrocyte death compared to controls treated only with Aβ1-42 . This indicates a moderate protective effect against Aβ-induced cytotoxicity.

- Cytokine Production : TBHM treatment led to decreased TNF-α production in astrocytes exposed to Aβ1-42, although not statistically significant compared to untreated controls . The modulation of cytokine levels suggests potential therapeutic implications for reducing neuroinflammation.

In Vivo Studies

In vivo assessments using animal models have also been conducted:

- Behavioral Assessments : In models where scopolamine was used to induce cognitive deficits, TBHM demonstrated some efficacy in improving memory and learning tasks compared to control groups treated with standard medications like galantamine . However, the overall bioavailability and efficacy in the brain remain areas for further investigation.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-butyl 2-hydroxymorpholine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : A stepwise approach is often employed, involving protection/deprotection of functional groups and ring closure. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) can be synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography . Optimization may involve Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For instance, molybdenum hexacarbonyl (Mo(CO)₆) has been used as a catalyst in tert-butyl hydroperoxide (TBHP)-mediated reactions to improve yield and selectivity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology :

- NMR Spectroscopy : Dynamic low-temperature ¹H/¹³C NMR can resolve conformational equilibria (e.g., axial vs. equatorial tert-butyl groups) in morpholine derivatives .

- X-ray Crystallography : Slow evaporation from ethyl acetate/hexane mixtures produces crystals suitable for X-ray analysis. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve stereochemistry, with Cambridge Crystallographic Data Centre (CCDC) deposition numbers (e.g., CCDC 2201968) providing reference data .

Q. What handling precautions are critical for maintaining the stability of this compound during experiments?

- Methodology : Store in sealed containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the tert-butyl carbamate group. Use explosion-proof equipment in reactions involving peroxides (e.g., TBHP) to mitigate combustion risks .

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

tert-butyl 2-hydroxymorpholine-4-carboxylate |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h7,11H,4-6H2,1-3H3 |

InChI Key |

MKIOAKIICSYKOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.